3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
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Overview
Description
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of the compound “3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid” is currently unknown
Mode of Action
It is known to be an alanine derivative , which suggests it may interact with biological systems in a similar manner to other alanine derivatives.
Biochemical Pathways
Alanine derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves several steps. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug precursor.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((diethoxyphosphoryl)methyl)phenyl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Uniqueness
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research in various scientific fields .
Biological Activity
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound characterized by its complex structure and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses based on the available literature.
Structural Overview
The compound is defined by the following structural features:
- Molecular Formula : C26H25NO4
- Molecular Weight : 415.48 g/mol
- SMILES Notation : CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures have demonstrated various pharmacological activities, including:
- Antiproliferative Activity : Some fluorenone derivatives exhibit significant antiproliferative effects, acting as inhibitors of type I topoisomerase, which is crucial in cancer therapy .
- Antioxidant Properties : Fluorenone derivatives have also been reported to possess potent antioxidant activity, contributing to their therapeutic potential .
- Antibacterial and Antifungal Activity : The structural moieties present in these compounds suggest potential antibacterial and antifungal properties .
While specific mechanisms for this compound remain largely unexplored, its role in peptide synthesis implies that its biological effects will depend on the final peptide's structure and interactions with biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in protecting amino acids during coupling reactions, facilitating the formation of biologically active peptides.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Acids : The Fmoc group protects the amino group during peptide synthesis.
- Coupling Reactions : The protected amino acids are coupled to form peptide bonds.
- Deprotection : The Fmoc group is removed to yield the final peptide product.
This multi-step process allows for the introduction of various functional groups tailored for specific applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of fluorenone derivatives in various biological assays:
- A study demonstrated that certain fluorenone derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation at concentrations as low as 50 µM .
- Interaction studies using bioassays have shown that these compounds can effectively bind to target proteins, suggesting potential therapeutic pathways .
Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 416.18562 | 201.7 |
[M+Na]+ | 438.16756 | 213.3 |
[M+NH4]+ | 433.21216 | 208.4 |
[M+K]+ | 454.14150 | 207.7 |
[M-H]- | 414.17106 | 205.6 |
Properties
IUPAC Name |
3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-13-17-7-1-2-8-18(17)15-26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRWXOLCHXHLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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